(Des-Thr7)-Glucagon Trifluoroacetate

GCGR cAMP Receptor Pharmacology

Researchers needing a glucagon analog with unambiguous GCGR signaling face limited options, as native glucagon co-activates GLP-1R and confounds data interpretation. (Des-Thr7)-Glucagon Trifluoroacetate resolves this: • 4.7-fold reduced GCGR potency vs. native glucagon-a quantifiable benchmark for SAR studies and receptor mutagenesis analysis. • Complete absence of GLP-1R activity (EC50 >1000 nM) ensures observed cAMP or gene expression changes are attributable solely to GCGR activation. • 2.2× higher aqueous solubility (0.47 mg/mL in PBS) than native glucagon, enabling stable aqueous dosing without organic solvents. Supplied as TFA salt, ≥95% purity by HPLC-MS. Also serves as a characterized reference standard (Glucagon Impurity 11) for analytical method development and QC release testing.

Molecular Formula C151H219F3N42O49S
Molecular Weight 3495.7 g/mol
CAS No. 1802078-28-9
Cat. No. B6295800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-Thr7)-Glucagon Trifluoroacetate
CAS1802078-28-9
Molecular FormulaC151H219F3N42O49S
Molecular Weight3495.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1
InChIKeySGSPPECWJFSANB-IYXYCECMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Des-Thr7)-Glucagon Trifluoroacetate Overview


(Des-Thr7)-Glucagon Trifluoroacetate is a synthetic, deletion analog of the 29-amino acid human glucagon peptide hormone, characterized by the absence of the threonine residue at position 7 [1]. This structural modification impacts its interaction with the glucagon receptor (GCGR), making it a critical tool for structure-activity relationship (SAR) studies in metabolic research . The compound is supplied as a trifluoroacetate (TFA) salt, with a molecular formula of C149H218N42O47S and an average molecular weight of 3381.64 g/mol . Its defined sequence (H-HSQGTFSDYSKYLDSRRAQDFVQWLMNT-OH) and high purity (>95% as determined by HPLC-MS) make it suitable for precise experimental applications in diabetes and energy homeostasis research [1].

(Des-Thr7)-Glucagon Differentiation


Generic substitution of (Des-Thr7)-Glucagon Trifluoroacetate with native glucagon or other position-specific deletion analogs is scientifically invalid due to its unique pharmacological fingerprint. The deletion of threonine at position 7 fundamentally alters the peptide's interaction with key residues in the glucagon receptor (GCGR) core, leading to a distinct shift in receptor selectivity and downstream signaling [1][2]. Quantitative data demonstrates that this compound possesses a unique balance of reduced GCGR potency and complete loss of GLP-1R activity, a profile not shared by native glucagon or analogs with deletions at other positions [1]. Therefore, experimental designs requiring a tool with this specific, characterized bias cannot be reliably executed with any other in-class compound, and direct procurement of this exact analog is essential for reproducible, meaningful results.

(Des-Thr7)-Glucagon Comparative Evidence


Reduced GCGR Agonism Potency

Deletion of the Thr7 residue results in a quantifiable, 4.7-fold reduction in potency at the glucagon receptor (GCGR) compared to native glucagon. This demonstrates the residue's role in high-affinity receptor engagement [1].

GCGR cAMP Receptor Pharmacology

Loss of GLP-1 Receptor Activity

Unlike native glucagon, which exhibits measurable cross-reactivity at the GLP-1 receptor, the (Des-Thr7) modification eliminates detectable GLP-1R activity in standard cAMP accumulation assays [1].

GLP-1R Receptor Selectivity Off-Target Activity

Enhanced Aqueous Solubility

The (Des-Thr7) analog demonstrates over 2-fold higher solubility in phosphate-buffered saline (PBS) at physiological pH compared to native glucagon, a critical practical advantage for in vitro assay preparation [1].

Peptide Solubility Formulation Assay Development

Distinct Pharmacological Profile

The unique selectivity profile of (Des-Thr7)-Glucagon (reduced GCGR potency, ablated GLP-1R activity) is not shared by other single-residue deletion analogs in the N-terminal region. For example, deletion of Ser2 (d-Ser2) retains higher GCGR potency (EC50 16.7 pM) and GLP-1R activity (EC50 5.5 nM), while deletion of His1 (d-His1) results in a different potency ratio [1].

Structure-Activity Relationship Peptide Engineering GCGR

(Des-Thr7)-Glucagon Applications


GCGR SAR and Mutagenesis Studies

Use (Des-Thr7)-Glucagon Trifluoroacetate as a reference ligand in SAR studies to quantify the contribution of the Thr7 residue to GCGR binding and activation. Its 4.7-fold reduction in potency compared to native glucagon [1] provides a clear, quantifiable benchmark for assessing the effects of receptor point mutations (e.g., in the binding pocket formed by Ile196, Leu232, and Met233 [2]) on ligand recognition and signaling efficacy.

Selective GCGR Activation

Employ this compound to selectively stimulate GCGR-mediated signaling pathways in cellular models that co-express GLP-1R (e.g., pancreatic islet cells, certain neuronal populations). Its complete lack of GLP-1R activity (EC50 > 1000 nM) [1] ensures that observed downstream effects (e.g., cAMP accumulation, gene expression changes) can be unambiguously attributed to GCGR activation, unlike native glucagon which also activates GLP-1R (EC50 1.1 nM).

Solubility-Optimized Assay Development

Utilize (Des-Thr7)-Glucagon Trifluoroacetate in assay formats where higher peptide solubility is required for consistent dosing and to avoid the use of organic solvents. Its 2.2-fold higher solubility in PBS (0.47 mg/mL) compared to native glucagon (0.21 mg/mL) [1] facilitates the preparation of stable aqueous stock solutions, reducing assay variability and potential solvent-related artifacts.

Impurity Profiling Reference Standard

Employ (Des-Thr7)-Glucagon Trifluoroacetate as a characterized reference standard (e.g., Glucagon Impurity 11 ) for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in the quality control and release testing of pharmaceutical glucagon products. Its distinct chromatographic profile allows for accurate identification and quantification of this specific deletion impurity.

Technical Documentation Hub

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